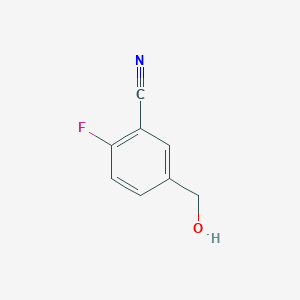

2-Fluoro-5-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality 2-Fluoro-5-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMNHJMJKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378783 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-85-0 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of 2-Fluoro-5-(hydroxymethyl)benzonitrile in Modern Drug Discovery

An In-depth Guide for Researchers and Process Chemists

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, 2-Fluoro-5-(hydroxymethyl)benzonitrile (CAS No. 227609-85-0), also known as 3-Cyano-4-fluorobenzyl alcohol, has emerged as a particularly valuable and versatile building block. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic nitrile, and a fluorinated aromatic ring—provides a rich platform for diverse chemical transformations. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of its synthesis, reactivity, and critical role as a key intermediate in the synthesis of targeted therapeutics.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in synthesis. The properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 227609-85-0 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity Specification | ≥ 98% (by GC) | [3] |

| Density | ~1.27 g/cm³ | [3] |

| Long-Term Storage | 2-8°C | [3] |

Analytical Characterization

Confirmation of the structure and purity of 2-Fluoro-5-(hydroxymethyl)benzonitrile is typically achieved via standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that are characteristic of its structure. A representative spectrum in CDCl₃ would show peaks corresponding to the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). For example, reported spectral data includes: δ 7.63 (t, J=7.6Hz, 8.0 Hz, 1H), 7.48 (dd, J=1.2Hz, 8.0Hz, 1H), 7.48 (dd, J=1.2Hz, 9.2Hz, 1H), 4.83 (d, J=10Hz, 2H), and 2.00 (t, J=10Hz, 1H)[3].

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak at m/z 152.1 [M+H]⁺, confirming the molecular weight[3].

Part 2: Synthesis Strategies

The preparation of 2-Fluoro-5-(hydroxymethyl)benzonitrile can be accomplished via several synthetic routes. The choice of a particular pathway often depends on the scale of the synthesis, cost of starting materials, and desired purity. A common and industrially relevant approach involves the reduction of a carboxylic acid ester precursor.

Synthesis via Reduction of Methyl 4-Cyano-2-fluorobenzoate

This method is reliable and proceeds in high yield from a readily available starting material. The ester is selectively reduced to the corresponding benzyl alcohol using a mild hydride reducing agent like sodium borohydride (NaBH₄).

Causality of Experimental Design:

-

Choice of Reducing Agent: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its chemoselectivity. NaBH₄ will readily reduce the ester to the alcohol without affecting the aromatic nitrile or the fluorine substituent, which could be compromised by harsher conditions.

-

Solvent System: Methanol is an excellent solvent for both the ester substrate and the NaBH₄, facilitating a homogeneous reaction. Its protic nature also helps to quench the intermediate borate esters formed during the reaction.

-

Acidic Workup: The post-reaction acidification to pH 3 is critical. It serves to neutralize any excess borohydride, hydrolyze the borate ester intermediates to liberate the final alcohol product, and facilitate its extraction into an organic solvent.

Experimental Protocol: Reduction of Methyl 4-Cyano-2-fluorobenzoate[3]

-

Dissolution: Dissolve 16.10 g (89.9 mmol) of 4-cyano-2-fluorobenzoic acid methyl ester in 150 mL of methanol in a suitable reaction flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: To the stirred solution, add 3.40 g (89.9 mmol) of sodium borohydride portion-wise, controlling the addition rate to manage any effervescence or exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and pH Adjustment: Carefully adjust the reaction mixture to pH 3 by the slow addition of dilute hydrochloric acid.

-

Extraction: Extract the product from the aqueous methanol mixture several times with dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 15:1 to 3:7) to yield the pure 2-Fluoro-5-(hydroxymethyl)benzonitrile as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Part 3: Chemical Reactivity and Derivatization

The synthetic utility of 2-Fluoro-5-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a valuable node for building molecular complexity.

-

Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is readily converted into a better leaving group, such as a halide (e.g., -CH₂Cl, -CH₂Br) or a sulfonate ester (e.g., mesylate, tosylate). This transformation is a key step for subsequent nucleophilic substitution reactions. It can also be oxidized to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH).

-

Nitrile Group (-C≡N): The nitrile can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine (-CH₂NH₂). It also participates in cycloaddition reactions.

-

Fluoroaromatic Ring: The fluorine atom and nitrile group are electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SₙAr), although this typically requires strong nucleophiles and forcing conditions.

Key Transformation: Halogenation of the Hydroxymethyl Group

A pivotal reaction is the conversion of the benzyl alcohol to a benzyl halide. This is frequently accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzyl chloride or bromide is a highly reactive electrophile, primed for reaction with a wide range of nucleophiles.

Causality of Experimental Design:

-

Reagent Choice: Thionyl chloride (SOCl₂) is an effective and common reagent for converting primary alcohols to chlorides.[2][4] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[2]

-

Mechanism: The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent Sₙ2 or Sₙi (internal nucleophilic substitution) attack by the chloride ion displaces the leaving group, yielding the alkyl chloride with high fidelity.[4]

Experimental Protocol: Synthesis of 5-(Chloromethyl)-2-fluorobenzonitrile

While a specific protocol for 2-Fluoro-5-(hydroxymethyl)benzonitrile was not found in the searched literature, the following is a representative procedure based on the well-established reaction of benzyl alcohols with thionyl chloride.[4][5]

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with 2-Fluoro-5-(hydroxymethyl)benzonitrile (1.0 eq).

-

Reagent Addition: Add an inert solvent such as dichloromethane or toluene. To this solution, slowly add thionyl chloride (SOCl₂, ~1.2 eq) at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude 5-(Chloromethyl)-2-fluorobenzonitrile can be purified by recrystallization or column chromatography to yield the final product.

Reactivity Hub Diagram

Caption: Key reactive pathways of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Part 4: Applications in Pharmaceutical Synthesis

The primary industrial application of 2-Fluoro-5-(hydroxymethyl)benzonitrile and its direct derivatives is as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

Intermediate for the PARP Inhibitor Olaparib

Perhaps the most significant application is in the manufacturing of Olaparib (Lynparza™), a first-in-class PARP (poly ADP-ribose polymerase) inhibitor used for the treatment of certain types of cancer, particularly those associated with BRCA mutations.[1][6]

In several patented synthetic routes to Olaparib, the aldehyde derivative, 2-Fluoro-5-formylbenzonitrile , is a critical starting material.[7][8] This aldehyde is produced by the oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile. The aldehyde then undergoes a Wittig or Horner-Wadsworth-Emmons type reaction with a phosphonate ylide to construct a key phthalazinone precursor, which is further elaborated to form the final Olaparib molecule.[7][8] The efficiency and purity of this initial building block are paramount to the overall yield and quality of the final drug substance.[6][9]

Building Block for Novel Therapeutics

Beyond Olaparib, the structural motif of 2-Fluoro-5-(hydroxymethyl)benzonitrile is valuable for generating libraries of compounds in drug discovery campaigns. Its use as a building block for protein degrader molecules has been noted, highlighting its relevance in cutting-edge therapeutic modalities.[2] The reactive chloromethyl derivative, 5-(Chloromethyl)-2-fluorobenzonitrile, serves as a key intermediate for introducing the 3-cyano-4-fluorobenzyl moiety into target molecules, which can enhance stability and bioavailability.[6]

Conclusion

2-Fluoro-5-(hydroxymethyl)benzonitrile is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, versatile reactivity make it an ideal starting point for the construction of complex and potent pharmaceutical agents. Its integral role in the synthesis of the blockbuster anti-cancer drug Olaparib underscores its industrial importance. As drug discovery continues to demand molecules with finely tuned properties, the demand for sophisticated, fluorinated building blocks like 2-Fluoro-5-(hydroxymethyl)benzonitrile is set to grow, cementing its place in the armamentarium of pharmaceutical research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. [Link]

-

MySkinRecipes. 5-(Chloromethyl)-2-fluorobenzonitrile Product Information. [Link]

- Google Patents. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof.

-

PubMed. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

-

ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 227609-85-0 2-Fluoro-5-(hydroxymethyl)benzonitrile AKSci 1409AB [aksci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 5-(Chloromethyl)-2-fluorobenzonitrile [myskinrecipes.com]

- 7. 4-Fluorobenzyl Alcohol | CAS#:459-56-3 | Chemsrc [chemsrc.com]

- 8. ossila.com [ossila.com]

- 9. benchchem.com [benchchem.com]

2-Fluoro-5-(hydroxymethyl)benzonitrile chemical properties

An In-depth Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-(hydroxymethyl)benzonitrile, a key fluorinated building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic profile, synthesis pathways, and chemical reactivity, highlighting its significance as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Core Physicochemical and Structural Properties

2-Fluoro-5-(hydroxymethyl)benzonitrile, identified by CAS Number 227609-85-0, is a trifunctional aromatic compound that serves as a valuable scaffold in synthetic chemistry.[1][2] Its structure incorporates a benzonitrile core, a fluorine atom at the 2-position, and a hydroxymethyl group at the 5-position. This unique arrangement of functional groups dictates its chemical behavior and utility.

The fluorine atom, being highly electronegative, significantly influences the electronic properties of the aromatic ring, impacting the reactivity and acidity of adjacent protons. The hydroxymethyl group provides a site for hydrogen bonding and serves as a handle for further chemical modifications such as oxidation, esterification, or conversion to a leaving group. The nitrile moiety is a versatile functional group that can be transformed into amines, amides, or carboxylic acids.

Table 1: Physicochemical Properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile

| Property | Value | Source(s) |

| CAS Number | 227609-85-0 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 45-47 °C | [2] |

| Density | 1.27 g/cm³ | [1] |

| Solubility | Poorly soluble in water; soluble in common organic solvents like ethanol and dichloromethane. | [4] |

Spectroscopic Profile: A Predictive Analysis

While specific spectral data requires experimental acquisition, a predictive analysis based on the molecule's structure provides valuable insight for characterization.

-

¹H NMR: The aromatic region would display complex multiplets for the three ring protons, with coupling constants influenced by both adjacent protons (³JHH) and the fluorine atom (³JHF, ⁴JHF). The benzylic protons of the -CH₂OH group would likely appear as a doublet (coupled to the hydroxyl proton, unless exchanged with D₂O) or a singlet, shifted downfield. The hydroxyl proton itself would be a broad singlet.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbon bearing the fluorine atom (C2) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings. The nitrile carbon (-C≡N) appears in the 115-125 ppm range, while the benzylic carbon (-CH₂OH) would be found around 60-70 ppm.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, as it has no other fluorine neighbors. Its chemical shift would be characteristic of an aryl fluoride.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3300-3500 cm⁻¹, a sharp C≡N stretch near 2220-2240 cm⁻¹, a strong C-F stretch in the 1100-1300 cm⁻¹ region, and characteristic aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 151.14. Common fragmentation patterns would likely involve the loss of water (-18) from the hydroxymethyl group or the loss of HCN (-27) from the nitrile group.

Synthesis and Manufacturing Pathways

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile is typically achieved through two primary routes, starting from readily available precursors. The choice of pathway often depends on the cost of starting materials, scalability, and safety considerations.

Caption: Key synthetic routes to 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Protocol 1: Reduction of 2-Fluoro-5-formylbenzonitrile

This method is often preferred for its simplicity and high yield. The direct reduction of the aldehyde functional group is a mild and selective transformation.

Rationale: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its selectivity for aldehydes and ketones over less reactive functional groups like nitriles. Methanol serves as both a solvent and a proton source for the workup.

Step-by-Step Methodology:

-

Dissolve 2-Fluoro-5-formylbenzonitrile (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully quench the reaction by the slow addition of water or dilute HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Functionalization of 2-Fluoro-5-methylbenzonitrile

This two-step pathway involves a free-radical bromination of the benzylic position followed by hydrolysis. This route is advantageous if the methyl-substituted starting material is more accessible.[6] A similar process has been well-documented for the synthesis of isomeric products.[7]

Rationale: N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is the standard method for selective benzylic bromination, minimizing unwanted ring halogenation. The subsequent hydrolysis converts the intermediate benzyl bromide to the desired alcohol.

Step-by-Step Methodology:

-

Benzylic Bromination:

-

Dissolve 2-Fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent like acetonitrile or carbon tetrachloride.[7]

-

Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor progress by GC or TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate. The crude 5-(bromomethyl)-2-fluorobenzonitrile is often used directly in the next step.

-

-

Hydrolysis:

-

Dissolve the crude benzyl bromide in a mixture of a suitable solvent (e.g., acetone or THF) and water.

-

Add a base, such as sodium bicarbonate or calcium carbonate, to neutralize the HBr formed during the reaction.

-

Heat the mixture to reflux until the starting bromide is consumed.

-

Cool the reaction, remove the organic solvent under reduced pressure, and extract the product with an organic solvent as described in Protocol 1.

-

Chemical Reactivity and Synthetic Utility

The utility of 2-Fluoro-5-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its three functional groups, allowing for a wide range of selective transformations.

Caption: Reactivity profile of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

-

Reactions of the Hydroxymethyl Group: This primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-fluoro-5-formylbenzonitrile, using mild reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[8] Stronger oxidation yields the carboxylic acid. It can also be readily converted into esters or ethers or transformed into a good leaving group (e.g., a benzyl halide) for subsequent nucleophilic substitution reactions.

-

Reactions of the Nitrile Group: The nitrile can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (via the amide). Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reactions of the Aromatic Ring: The substituents exert competing influences on electrophilic aromatic substitution. The fluorine atom is an ortho, para-directing deactivator, while the nitrile is a strong meta-directing deactivator. This complex electronic landscape can be exploited for regioselective functionalization of the aromatic core under carefully controlled conditions.

Applications in Drug Discovery

Fluorinated organic compounds are of immense interest in medicinal chemistry.[9] The inclusion of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-5-(hydroxymethyl)benzonitrile is a prime example of a fluorinated building block that provides access to novel chemical space.

Its aldehyde derivative, 2-fluoro-5-formylbenzonitrile, is a documented key intermediate in the synthesis of Olaparib, a PARP (poly ADP-ribose polymerase) inhibitor used in cancer therapy.[10] This highlights the industrial relevance of this particular substitution pattern on the benzonitrile scaffold. The ability to independently modify the three functional groups makes 2-Fluoro-5-(hydroxymethyl)benzonitrile a versatile starting point for constructing libraries of compounds for screening and lead optimization in drug discovery programs.

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical intermediate.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [1] |

| Eye Irritation | H319: Causes serious eye irritation | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

Methylamine Supplier. 2-Fluoro-5-Hydroxybenzonitrile. [Link]

-

PubChem. 2-Fluoro-5-hydroxybenzonitrile. [Link]

-

BuyersGuideChem. 2-Fluoro-5-methylbenzonitrile suppliers and producers. [Link]

-

Pharmaffiliates. 2-Fluoro-5-formylbenzonitrile. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

-

Digital Journal. 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

PubChemLite. 2-fluoro-3-(hydroxymethyl)benzonitrile (C8H6FNO). [Link]

-

ACS Publications. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

-

ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. 227609-85-0 2-Fluoro-5-(hydroxymethyl)benzonitrile AKSci 1409AB [aksci.com]

- 2. 227609-85-0 Cas No. | 2-Fluoro-5-(hydroxymethyl)benzonitrile | Matrix Scientific [matrixscientific.com]

- 3. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Fluoro-5-Hydroxybenzonitrile Supplier China | CAS 77546-70-0 | Properties, Uses, Safety, Price & Bulk Availability [nj-finechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed walkthrough for the structural elucidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical data, offering a deep dive into the causal relationships between the molecular structure and its spectroscopic signatures. By integrating predictive data with established analytical principles, this guide serves as a self-validating framework for researchers. We will explore the interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, providing both the "what" and the "why" behind the spectral features. Detailed, field-tested protocols for sample analysis are also presented to ensure reproducibility and accuracy.

Introduction: The Significance of 2-Fluoro-5-(hydroxymethyl)benzonitrile

2-Fluoro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a fluorine atom, a nitrile group, and a hydroxymethyl group makes it a versatile intermediate. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, the nitrile group can be transformed into various other functional groups, and the hydroxymethyl group provides a key point for further molecular elaboration.

Accurate and unambiguous structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide provides a multi-faceted spectroscopic approach to achieve this confirmation with a high degree of confidence.

The Spectroscopic Blueprint: A Multi-Technique Approach

The elucidation of an organic molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach employing multiple spectroscopic methods provides a more complete and robust picture. For 2-Fluoro-5-(hydroxymethyl)benzonitrile, we will utilize NMR, FT-IR, and MS to probe different aspects of its molecular architecture.

Figure 1: A workflow diagram illustrating the complementary nature of NMR, FT-IR, and Mass Spectrometry in the structure elucidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For 2-Fluoro-5-(hydroxymethyl)benzonitrile, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.7 - 7.8 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the electron-withdrawing nitrile group and shows coupling to both H-4 and the fluorine atom. |

| ~7.5 - 7.6 | Doublet of doublets (dd) | 1H | H-4 | This proton is meta to the nitrile group and ortho to the hydroxymethyl group, showing coupling to H-6 and the fluorine atom. |

| ~7.2 - 7.3 | Triplet (t) | 1H | H-3 | This proton is ortho to the fluorine atom and shows coupling to H-4 and the fluorine atom. |

| ~4.7 | Singlet (s) | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and an oxygen atom, resulting in a downfield shift. The signal is a singlet as there are no adjacent protons. |

| ~2.0 - 3.0 | Broad singlet (s) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It appears as a broad singlet due to hydrogen bonding and exchange. |

Causality of Chemical Shifts and Splitting: The electron-withdrawing nature of the nitrile and fluorine groups deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The splitting patterns arise from spin-spin coupling between neighboring protons and the fluorine atom. The magnitude of the coupling constants (J-values) can provide further structural information.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~160 - 165 (d, ¹JCF ≈ 250 Hz) | C-2 | This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant. |

| ~140 - 145 | C-5 | This carbon is attached to the hydroxymethyl group and is part of the aromatic ring. |

| ~130 - 135 (d) | C-4 | Aromatic carbon, with its chemical shift influenced by the adjacent hydroxymethyl group and coupling to the fluorine atom. |

| ~125 - 130 (d) | C-6 | Aromatic carbon, with its chemical shift influenced by the adjacent nitrile group and coupling to the fluorine atom. |

| ~115 - 120 (d) | C-3 | Aromatic carbon, with its chemical shift influenced by the adjacent fluorine atom. |

| ~115 - 120 | -CN | The nitrile carbon typically resonates in this region. |

| ~110 - 115 (d) | C-1 | This carbon is attached to the nitrile group and is influenced by the ortho-fluorine atom. |

| ~60 - 65 | -CH₂- | The methylene carbon is attached to an oxygen atom, causing a downfield shift from a typical alkane carbon. |

Note: The predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. The presence of doublets (d) for the aromatic carbons is due to coupling with the ¹⁹F nucleus.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of the fluorine atom.[2]

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Justification |

| -110 to -130 | Multiplet | Ar-F | The chemical shift is typical for a fluorine atom attached to an aromatic ring. The multiplet arises from coupling to the neighboring aromatic protons (H-3 and H-4). |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-5-(hydroxymethyl)benzonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] For polar compounds like this, DMSO-d₆ is often a good choice to ensure complete dissolution.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.[1]

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[5]

| Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3600 | Broad, Strong | O-H stretch | Hydroxyl (-OH) |

| 3000-3100 | Medium | C-H stretch | Aromatic C-H |

| 2850-2960 | Medium | C-H stretch | Aliphatic C-H (-CH₂-) |

| 2220-2260 | Strong, Sharp | C≡N stretch | Nitrile (-CN) |

| 1600-1620 | Medium | C=C stretch | Aromatic ring |

| 1450-1500 | Medium | C=C stretch | Aromatic ring |

| 1200-1300 | Strong | C-F stretch | Aryl-Fluorine |

| 1000-1100 | Strong | C-O stretch | Primary alcohol |

Interpretation of the Spectrum: The broad absorption in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. The sharp, strong peak around 2230 cm⁻¹ is highly characteristic of the nitrile (C≡N) stretching vibration. The presence of absorptions just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the hydroxymethyl group.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the 2-Fluoro-5-(hydroxymethyl)benzonitrile sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly with the sample.[6]

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[7]

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Figure 2: Diagram showing the key functional groups in 2-Fluoro-5-(hydroxymethyl)benzonitrile that are identifiable by FT-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[8]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 151. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of H (M-1): m/z = 150. Loss of a hydrogen atom, likely from the hydroxymethyl group.

-

Loss of OH (M-17): m/z = 134. Loss of the hydroxyl radical.

-

Loss of CH₂OH (M-31): m/z = 120. Cleavage of the hydroxymethyl group, leading to a fluorobenzonitrile radical cation. This is expected to be a significant fragment.

-

Loss of HCN (from fragment at m/z 120): m/z = 93. Subsequent loss of hydrogen cyanide from the fluorobenzonitrile fragment.

-

Tropylium-like ion: A peak at m/z = 91 is common for benzyl derivatives, arising from rearrangement to the stable tropylium cation.

-

| Predicted m/z | Proposed Fragment | Plausible Origin |

| 151 | [C₈H₆FNO]⁺ | Molecular Ion |

| 150 | [C₈H₅FNO]⁺ | Loss of H |

| 134 | [C₈H₅FN]⁺ | Loss of OH |

| 120 | [C₇H₃FN]⁺ | Loss of CH₂OH |

| 93 | [C₆H₃F]⁺ | Loss of HCN from m/z 120 |

| 91 | [C₇H₇]⁺ | Tropylium ion rearrangement |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.[5] For benzyl alcohol derivatives, methanol is a common choice.[9]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion: A Unified Structural Assignment

By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, a confident and complete structural elucidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile can be achieved. The NMR data provides the precise connectivity of the carbon-hydrogen framework and the position of the fluorine atom. The FT-IR spectrum confirms the presence of the key hydroxyl, nitrile, and aryl-fluoride functional groups. Finally, the mass spectrum corroborates the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach exemplifies a robust and self-validating methodology essential for the rigorous characterization of molecules in a research and drug development setting.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

International Journal for Scientific Research and Development. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. In Metabolomics: From Fundamentals to Clinical Applications. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

-

IOPscience. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Alcohol and Gas chromatography-Mass spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

YouTube. (2023). IR Spectra Predicting Tools. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link]

-

ResearchGate. (2023). How to predict IR Spectra?. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Retrieved from [Link]

-

National Institutes of Health. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Retrieved from [Link]

-

Reddit. (2023). IR spectrum predictor software. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. shimadzu.com [shimadzu.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a nitrile group, a hydroxymethyl substituent, and a fluorine atom on the benzene ring, makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile, alongside detailed experimental protocols for their determination and essential safety information.

Molecular Structure and Identification

The structural arrangement of 2-Fluoro-5-(hydroxymethyl)benzonitrile is fundamental to its chemical behavior and physical characteristics.

Caption: Molecular structure of 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Fluoro-5-(hydroxymethyl)benzonitrile is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | N/A |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 227609-85-0 | [1] |

| Melting Point | 45-47 °C | [1] |

| Boiling Point (Predicted) | 284.5 ± 25.0 °C | [2] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 13.93 ± 0.10 | [2] |

| Appearance | Solid | N/A |

Spectral Data (Predicted)

-

¹H NMR: Aromatic protons would likely appear in the range of 7.0-8.0 ppm. The benzylic protons of the hydroxymethyl group (CH₂) would be expected around 4.5-5.0 ppm, and the hydroxyl proton (OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: Aromatic carbons would resonate in the region of 110-140 ppm. The nitrile carbon would appear further downfield, typically above 115 ppm. The carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.

-

FT-IR: Characteristic peaks would include a strong absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, a broad O-H stretch from the hydroxyl group around 3200-3600 cm⁻¹, and C-F stretching vibrations in the fingerprint region (1000-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 151.0434.

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally verified data, the following protocols outline standard methodologies for determining key physical properties.

Workflow for Physical Property Determination

Caption: Standard workflows for determining melting point and solubility.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the 2-Fluoro-5-(hydroxymethyl)benzonitrile sample is thoroughly dried to remove any residual solvent. The crystalline solid should be finely powdered using a mortar and pestle to ensure uniform packing.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. A preliminary rapid heating can be performed to determine an approximate melting range.

Sources

Introduction: The Strategic Importance of 2-Fluoro-5-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile

2-Fluoro-5-(hydroxymethyl)benzonitrile, also known as 3-Cyano-4-fluorobenzyl alcohol, is a pivotal building block in contemporary medicinal chemistry.[1][2] Its trifunctional nature—a nucleophilic alcohol, an electrophilic nitrile, and a fluorinated aromatic ring—provides a versatile scaffold for constructing complex molecular architectures. The fluorine substituent is particularly noteworthy; it can enhance metabolic stability, modulate pKa, and improve the binding affinity of drug candidates by participating in favorable intermolecular interactions.[3]

This compound serves as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Olaparib, a PARP inhibitor used in cancer therapy.[4] The demand for efficient, scalable, and robust synthetic routes to 2-Fluoro-5-(hydroxymethyl)benzonitrile is therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth analysis of the core synthetic pathways, focusing on the underlying chemical principles, field-proven experimental protocols, and comparative evaluation of methodologies.

Pathway 1: Synthesis via Selective Reduction of an Aldehyde Precursor

This is arguably the most direct and widely adopted route, hinging on the late-stage, selective reduction of the corresponding benzaldehyde. The strategy's success relies on the efficient prior synthesis of the key intermediate, 2-fluoro-5-formylbenzonitrile.

Synthesis of 2-Fluoro-5-formylbenzonitrile

The primary method for synthesizing this aldehyde is the cyanation of an aryl halide, typically 3-bromo-4-fluorobenzaldehyde. This transformation, a variant of the Rosenmund-von Braun reaction, replaces the bromine atom with a nitrile group.

Causality and Mechanistic Insight: The classical approach employs copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).[5] The high temperature is necessary to facilitate the nucleophilic aromatic substitution. The reaction proceeds through a Cu(I)-mediated pathway, where the copper salt coordinates to the nitrile, enhancing its nucleophilicity and facilitating the displacement of the bromide from the aromatic ring. Palladium-catalyzed cyanations using sources like Zn(CN)₂ are also highly effective and often proceed under milder conditions, offering a broader functional group tolerance.[6][7]

Experimental Protocol: Cyanation of 3-Bromo-4-fluorobenzaldehyde [5]

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add copper(I) cyanide (50.6g, 0.56 mol) to the solution.

-

Reaction Execution: Heat the reaction mixture to 170°C and maintain vigorous stirring overnight. Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Cool the mixture to room temperature. Add diatomaceous earth and stir to adsorb insoluble copper salts.

-

Filter the mixture. Dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.

-

Transfer to a separatory funnel. Wash the organic phase twice with water and once with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude residue from a petroleum ether/ethyl acetate mixture to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde | [5] |

| Cyanating Agent | Copper(I) Cyanide (CuCN) | [5] |

| Solvent | N-Methyl-2-pyrrolidone (NMP) | [5] |

| Temperature | 170°C | [5] |

| Typical Yield | 76.1% | [5] |

| Purity (Post-Recrystallization) | >97% | [4] |

Selective Reduction of 2-Fluoro-5-formylbenzonitrile

The final step is the reduction of the aldehyde functional group to a primary alcohol. Chemoselectivity is critical; the reducing agent must not affect the nitrile group.

Causality and Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, perfectly capable of reducing aldehydes and ketones while being unreactive towards more robust functional groups like nitriles and esters under standard conditions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetracoordinate alkoxide intermediate. Subsequent work-up with a protic source (e.g., water or mild acid) protonates the alkoxide to yield the final benzyl alcohol.

Experimental Protocol: Aldehyde Reduction

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-formylbenzonitrile (10g, 0.067 mol) in a suitable solvent such as methanol or ethanol (100 mL).

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (1.27g, 0.034 mol) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Execution: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid until gas evolution ceases.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter and concentrate the solvent under reduced pressure to yield 2-fluoro-5-(hydroxymethyl)benzonitrile, which can be further purified by column chromatography or recrystallization if necessary.

Pathway 2: Synthesis via Benzylic Functionalization

An alternative strategy involves starting with a simpler, commercially available material like 2-fluoro-5-methylbenzonitrile and functionalizing the benzylic methyl group. This pathway typically proceeds via a two-step sequence: radical-initiated bromination followed by hydrolysis.

Radical Benzylic Bromination

This step selectively introduces a bromine atom at the benzylic position, activating it for subsequent nucleophilic substitution.

Causality and Mechanistic Insight: This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is the ideal reagent as it provides a low, constant concentration of bromine (Br₂), which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[8] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation with a UV lamp.[8] The initiator generates a radical that abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.

Hydrolysis of the Benzyl Bromide

The resulting 5-(bromomethyl)-2-fluorobenzonitrile is then hydrolyzed to the target alcohol.

Causality and Mechanistic Insight: This is a standard nucleophilic substitution reaction (Sₙ). Water acts as the nucleophile, displacing the bromide leaving group. The reaction is often facilitated by a mild base, such as sodium or calcium carbonate, which neutralizes the HBr byproduct and drives the reaction to completion.[9] The use of a water-miscible co-solvent like acetone or THF is common to ensure homogeneity.

Sources

- 1. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) [cymitquimica.com]

- 2. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Fluoro-5-(hydroxymethyl)benzonitrile for Advanced Research and Development

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-(hydroxymethyl)benzonitrile is a bifunctional aromatic building block that embodies this principle. Its structure, featuring a fluorine atom, a nitrile group, and a reactive hydroxymethyl handle, offers a trifecta of opportunities for synthetic elaboration. The fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, while the benzonitrile moiety serves as a versatile bioisostere and a key participant in hydrogen bonding.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and applications, designed for researchers and professionals engaged in drug discovery and fine chemical synthesis.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is fundamental to its effective application in research and development.

Nomenclature and Synonyms

-

Common Synonyms:

Chemical Identifiers

The following table summarizes the key identifiers for 2-Fluoro-5-(hydroxymethyl)benzonitrile, ensuring accurate documentation and database retrieval.

| Identifier | Value | Source |

| CAS Number | 227609-85-0 | [4][5] |

| Molecular Formula | C₈H₆FNO | [4] |

| Molecular Weight | 151.14 g/mol | [4][5] |

| InChI | InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | [7] |

| InChIKey | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [7] |

Synthesis and Manufacturing Pathways

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile relies on well-established transformations. The most direct and industrially relevant approach involves the selective reduction of its aldehyde precursor, 2-fluoro-5-formylbenzonitrile.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-fluoro-5-formylbenzonitrile as the immediate precursor. This strategy is advantageous as it leverages a common and reliable chemical transformation—the reduction of an aldehyde to a primary alcohol—as the final step.

Caption: Retrosynthetic approach for 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Recommended Synthetic Protocol: Selective Aldehyde Reduction

Causality and Experimental Choice: The selective reduction of an aromatic aldehyde to a benzyl alcohol in the presence of a nitrile group is a standard procedure. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high chemoselectivity for aldehydes over nitriles, and operational simplicity. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which facilitates the dissolution of the substrate and reagent while also participating in the reaction mechanism by protonating the intermediate alkoxide.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous methanol (10-15 mL per gram of substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition maintains control over the reaction temperature and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone or 1 M hydrochloric acid (HCl) at 0°C until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Fluoro-5-(hydroxymethyl)benzonitrile.

Manufacturing Case Study: Synthesis of Isomeric 3-Fluoro-4-(hydroxymethyl)benzonitrile

The synthesis of the isomeric compound, 3-fluoro-4-(hydroxymethyl)benzonitrile, a key starting material for the GLP-1 receptor agonist Danuglipron, provides a validated, scalable manufacturing pathway that is highly analogous.[8] This process employs a modern, efficient photobromination step followed by hydrolysis, demonstrating a robust route suitable for large-scale production.[8][9]

Caption: Scalable manufacturing workflow for a key structural isomer.

This industrial synthesis highlights the use of continuous flow chemistry for the radical bromination step, offering enhanced safety, control, and efficiency over traditional batch processes.[8] The subsequent selective hydrolysis provides the final product in high yield.[8]

Chemical Reactivity and Synthetic Utility

2-Fluoro-5-(hydroxymethyl)benzonitrile is a versatile intermediate due to its three distinct functional groups, each offering a handle for further chemical modification.

Caption: Key reaction pathways for 2-Fluoro-5-(hydroxymethyl)benzonitrile.

-

Hydroxymethyl Group: This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used directly in esterification and etherification reactions.

-

Nitrile Group: The cyano group is a stable but versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid. Alternatively, it can be reduced to a primary amine, providing a key linkage point for further derivatization.

-

Fluoroaromatic System: The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for certain transformations. The fluorine atom itself can undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive than heavier halogens.[1]

Applications in Medicinal Chemistry and Drug Discovery

Fluorinated benzonitriles are privileged scaffolds in drug development.[3][10] Their unique properties are leveraged to overcome common challenges in potency, selectivity, and pharmacokinetics.

-

Role of Fluorine: The introduction of a fluorine atom can profoundly impact a drug candidate by altering its conformation, pKa, and lipophilicity. This often leads to enhanced metabolic stability (by blocking sites of oxidative metabolism) and improved binding affinity to target proteins.[1][3]

-

Benzonitrile Moiety: The nitrile group is a valuable bioisostere for carbonyl groups and can act as an effective hydrogen bond acceptor.[2] Its linear geometry and electronic properties make it a frequent component in kinase inhibitors, antiviral agents, and other therapeutics.[2]

-

Application as a Building Block: As demonstrated by its close isomer in the synthesis of Danuglipron, 2-Fluoro-5-(hydroxymethyl)benzonitrile is an ideal starting point for constructing more complex molecules.[8] The hydroxymethyl group provides a non-conjugated attachment point that allows for the introduction of diverse pharmacophores without disrupting the electronic environment of the fluorobenzonitrile core. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in oncology, virology, and metabolic disease research.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from closely related analogues like 2-fluoro-5-formylbenzonitrile provides a basis for safe handling protocols.[11][12]

5.1. Hazard Identification

Based on analogous compounds, 2-Fluoro-5-(hydroxymethyl)benzonitrile should be handled as a hazardous substance.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity | H302: Harmful if swallowed. |

| H312: Harmful in contact with skin.[12] | |

| H332: Harmful if inhaled.[12] | |

| Skin Irritation | H315: Causes skin irritation.[12] |

| Eye Irritation | H319: Causes serious eye irritation.[12] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[12] |

5.2. Handling and Personal Protective Equipment (PPE)

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

5.3. Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[11]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the hydroxymethyl group.

References

-

2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem. NIH. [Link]

-

2,4-Difluoro-5-(hydroxymethyl)benzonitrile | C8H5F2NO | CID 117276665 - PubChem. NIH. [Link]

-

SAFETY DATA SHEET - Cat. No. L19830. [Link]

-

2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem. NIH. [Link]

-

2-fluoro-3-(hydroxymethyl)benzonitrile (C8H6FNO) - PubChemLite. [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

-

Fluorine in drug discovery: Role, design and case studies - A review. [Link]

-

Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) [cymitquimica.com]

- 7. PubChemLite - 2-fluoro-3-(hydroxymethyl)benzonitrile (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 2-Fluoro-5-Hydroxybenzonitrile Supplier China | CAS 77546-70-0 | Properties, Uses, Safety, Price & Bulk Availability [nj-finechem.com]

2-Fluoro-5-(hydroxymethyl)benzonitrile molecular weight and formula

Technical Guide: 2-Fluoro-5-(hydroxymethyl)benzonitrile

A Core Building Block for Modern Drug Discovery

Executive Summary

2-Fluoro-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional nature—featuring a nitrile group, a fluorine atom, and a hydroxymethyl group—positions it as a versatile and highly valuable intermediate for the synthesis of complex molecular architectures. The strategic placement of the electron-withdrawing fluorine and nitrile groups on the benzene ring, combined with the reactive nucleophilicity of the benzyl alcohol, provides a scaffold ripe for derivatization.

This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth analysis of the compound's physicochemical properties, a validated synthesis protocol, characterization data, and a discussion of its strategic application in medicinal chemistry. As a Senior Application Scientist, the focus is not merely on procedure but on the underlying chemical principles and strategic considerations that drive its use in the development of novel therapeutics.

Physicochemical and Structural Properties

2-Fluoro-5-(hydroxymethyl)benzonitrile is a stable, solid compound under standard laboratory conditions.[1][2][3] The presence of the polar nitrile and hydroxyl groups, along with the highly electronegative fluorine atom, governs its solubility and reactivity profile. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | [1][3][4][5] |

| Molecular Weight | 151.14 g/mol | [1][2][4][6] |

| CAS Number | 227609-85-0 | [1][2][4] |

| Appearance | White to off-white solid | [1][2][3] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 284.5 °C (at 760 mmHg) | [2] |

| IUPAC Name | 2-fluoro-5-(hydroxymethyl)benzonitrile | [2] |

| Common Synonyms | 3-Cyano-4-fluorobenzyl alcohol | [3] |

| Purity (Typical) | ≥97% | [2][3] |

| Storage | Store long-term at 2-8°C | [1] |

Molecular Structure:

Caption: Step-by-step workflow for synthesis and purification.

Experimental Protocol:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-formylbenzonitrile (5.0 g, 33.5 mmol, 1.0 equiv.).

-

Dissolve the starting material in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) (80 mL).

-

Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) (1.9 g, 50.3 mmol, 1.5 equiv.) to the cold solution in small portions over 20 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive gas evolution.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system until the starting aldehyde spot has been consumed.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

-

-

Work-up and Extraction:

-

Cool the mixture back to 0-5 °C and cautiously quench the reaction by the slow addition of acetone (10 mL) to consume excess NaBH₄.

-

Add deionized water (50 mL) and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 40 mL) to remove residual water and methanol.

-

-

Isolation and Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under vacuum to afford 2-Fluoro-5-(hydroxymethyl)benzonitrile as a white solid. Expected yield: 85-95%.

-

Spectroscopic Characterization (Expected Data)

Structural confirmation is paramount. The following spectroscopic data are predicted based on the known structure and are essential for validating the identity and purity of the synthesized compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.70-7.60 (m, 2H): Aromatic protons ortho and para to the hydroxymethyl group. The multiplicity arises from coupling to each other and to the fluorine atom.

-

δ 7.25 (t, J ≈ 8.8 Hz, 1H): Aromatic proton ortho to the fluorine atom. The triplet-like appearance is due to coupling with the adjacent proton and the fluorine.

-

δ 4.80 (s, 2H): Methylene protons (-CH₂-) of the hydroxymethyl group. The singlet indicates no coupling to adjacent protons.

-

δ 2.10 (br s, 1H): Hydroxyl proton (-OH). This peak is typically broad and its chemical shift can vary with concentration and water content. It will disappear upon a D₂O shake.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 163.5 (d, JCF ≈ 255 Hz): Carbon bearing the fluorine atom (C-F). The large coupling constant is characteristic.

-

δ 145.0 (d, JCF ≈ 8 Hz): Aromatic carbon bearing the hydroxymethyl group.

-

δ 133.0, 128.5, 117.0: Remaining aromatic carbons, with splitting patterns determined by their proximity to the fluorine atom.

-

δ 115.5 (d, JCF ≈ 20 Hz): Nitrile carbon (-C≡N).

-

δ 64.0: Methylene carbon (-CH₂OH).

-

δ 103.0 (d, JCF ≈ 15 Hz): Aromatic carbon bearing the nitrile group.

-

-

FT-IR (ATR, cm⁻¹):

-

3400-3200 (broad): O-H stretch of the alcohol.

-

3050 (weak): Aromatic C-H stretch.

-

2230 (sharp, medium): C≡N (nitrile) stretch.

-

1610, 1500: Aromatic C=C ring stretches.

-

1250 (strong): Asymmetric C-F stretch.

-

1050 (strong): C-O stretch of the primary alcohol.

-

-

Mass Spectrometry (EI):

-

m/z 151.1 (M⁺): Molecular ion peak.

-

m/z 122, 120: Fragments corresponding to loss of -CH₂OH and HF, respectively.

-

Application in Drug Discovery and Development

The strategic value of 2-Fluoro-5-(hydroxymethyl)benzonitrile lies in its role as a versatile synthon. The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity of a final drug candidate through favorable electronic interactions. [7]The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the primary alcohol is a key handle for introducing further complexity. [8] A common application involves using the hydroxymethyl group as a point of attachment to link the fluorobenzonitrile moiety to other pharmacophores, for instance, in the synthesis of kinase inhibitors or other targeted therapies. [8][9] Hypothetical Drug Discovery Workflow:

Caption: Workflow for utilizing the compound in lead discovery.

Representative Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of novel compounds synthesized from the title molecule to inhibit cancer cell proliferation. [8]

-

Cell Seeding:

-